molecular formula C10H9F3O2 B1350618 3-(3-Trifluoromethylphenyl)propionic acid CAS No. 585-50-2

3-(3-Trifluoromethylphenyl)propionic acid

Cat. No.: B1350618
CAS No.: 585-50-2
M. Wt: 218.17 g/mol
InChI Key: YLTJJMIWCCJIHI-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethylphenyl)propionic acid is an organic compound with the molecular formula C10H9F3O2. It is known for its role as a chemical intermediate in various research and development applications. This compound is used as a building block for the synthesis of various organic compounds and has a mild, pleasant aroma .

Biochemical Analysis

Biochemical Properties

3-(3-Trifluoromethylphenyl)propionic acid plays a significant role in biochemical reactions, particularly in the synthesis of cinacalcet. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids . This interaction is crucial for the formation of cinacalcet, which is used to manage calcium levels in patients with chronic kidney disease . Additionally, this compound is used as a substrate in enzyme-catalyzed reactions, highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of CD8+ T cells, enhancing their immune response . This modulation of immune cells can have significant implications for cancer treatment and other immune-related conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in the boron-catalyzed N-alkylation of amines of carboxylic acids, which is essential for the synthesis of cinacalcet . This reaction involves the binding of this compound to specific enzymes, leading to the formation of the desired product. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 35°C and a boiling point of 149°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance immune responses and improve the efficacy of chemotherapy . At higher doses, it can exhibit toxic effects, including skin and eye irritation . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as boron-catalyzed N-alkylation of amines of carboxylic acids, which are crucial for its role in the synthesis of cinacalcet . Additionally, it can influence metabolic flux and metabolite levels, further emphasizing its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is essential for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with the appropriate biomolecules and exert its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Trifluoromethylphenyl)propionic acid can be synthesized through several methods. One common method involves the reaction of 3-trifluoromethylaniline with propionic acid. Another method includes the hydrogenation of 3-trifluoromethyl cinnamic acid using a palladium catalyst in methanol at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of hydrogenation reactions with palladium catalysts. The reaction conditions typically include a hydrogen pressure of 1 kg/cm² at 25°C for about 10 hours .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Trifluoromethylphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It participates in substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and halogenated derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethylphenyl)propionic acid involves its role as a chemical intermediate. It participates in various chemical reactions, including the boron-catalyzed N-alkylation of amines of carboxylic acids. This reaction is part of its role in the synthesis of cinacalcet . The molecular targets and pathways involved in these reactions include the activation of carboxylic acids and the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)cinnamic acid
  • 3-(Trifluoromethyl)benzaldehyde

Comparison: 3-(3-Trifluoromethylphenyl)propionic acid is unique due to its specific structure and reactivity. While similar compounds like 3-(Trifluoromethyl)benzoic acid and 3-(Trifluoromethyl)cinnamic acid share the trifluoromethyl group, they differ in their chemical properties and applications. For instance, 3-(Trifluoromethyl)benzoic acid is primarily used in the synthesis of pharmaceuticals, whereas this compound is more versatile in its applications across chemistry, biology, and industry .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTJJMIWCCJIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380617
Record name 3-[3-(Trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-50-2
Record name 3-(3-Trifluoromethylphenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinacalcet (M5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Trifluoromethylphenyl)propionic Acid
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Record name M-(TRIFLUOROMETHYL)HYDROCINNAMIC ACID
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Synthesis routes and methods I

Procedure details

Tetrahedron letters, (49), 13-15, (2008), discloses a synthetic sequence to Cinacalcet hydrochloride comprising reduction of 3-(trifluoromethyl)cinnamic acid in the presence of palladium hydroxide to obtain 3-(3-trifluoromethylphenyl)-propanoic acid, which is coupled with (R)-1-(1-naphthyl)ethylamine to the corresponding amide. The amide is then reduced in the presence of boron trifluoride-THF and sodium borohydride as reducing agents. After complete conversion, the resulting amine-borane complex is hydrolyzed by the addition of water and the crude Cinacalcet extracted into toluene is reacted with hydrochloric acid to give Cinacalcet hydrochloride, according to the following Scheme 5:
Name
Cinacalcet hydrochloride
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Synthesis routes and methods II

Procedure details

m-Trifluoromethyl cinnamic acid is hydrogenated at room temperature at 2 psi using palladium on carbon as catalyst to provide m-trifluoromethylbenzyl acetic acid. 21.8 Parts of this acid is dissolved in 200 parts by volume of ether. Then 100 parts by volume of 1.0 molar methyl lithium in ether is added dropwise over a 30-minute period at 0°. After the addition is complete the mixture is allowed to stir at room temperature for 3-4 hours. The mixture is poured into 1 N HCl, the organic layer is washed successively with water and 5% potassium carbonate, and then dried over anhydrous sodium sulfate. The solvent is removed to provide m-trifluoromethylbenzyl acetone. Following the procedure set out in Example 1, replacing benzyl acetone with m-trifluoromethyl benzylacetone provides racemic methyl 7-[3β-hydroxy-2β-(3(R)-hydroxy-3-methyl-5-m-trifluoromethylphenyl-1-pentyn-1-yl)-5-oxocyclopent-1α-yl]heptanoate: ##STR11## racemic methyl 7-[3β-hydroxy-2β-(3(S)-hydroxy-3-methyl-5-m-trifluoromethylphenyl-1-pentyn-1-yl)-5-oxocyclopent-1α-yl]heptanoate.
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Synthesis routes and methods III

Procedure details

In an inert atmosphere, Pd—C (10%, 2.84 g) was suspended in methanol (130 ml) followed by the addition of a solution of 3-(3-trifluoromethyl-phenyl)-acrylic acid (14.21 g, 65.7 mmol). The reaction mixture was put under an atmosphere of hydrogen (1 bar) and vigorously stirred for 2.5 h. The reaction mixture was filtered over a pad of celite and concentrated under reduced pressure to give 12.39 g (86%) of 3-(3-trifluoromethyl-phenyl)-propionic acid. LC-MS: tR=0.87 min; [M+H]+=no ionisation.
Quantity
14.21 g
Type
reactant
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Quantity
130 mL
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solvent
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2.84 g
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Synthesis routes and methods IV

Procedure details

Palladium carbon (10%, 6 gm) was added to water (20 ml) and then added 3-(trifluoromethyl)cinnamic acid (100 gm) and toluene (1000 ml). The resulting contents were hydrogenated with hydrogen gas at a pressure of 4 kg at 45 to 50° C. for 2 hour 30 minutes. The reaction mass was then filtered through celite bed and the layers were separated. The organic layer was dried over sodium sulfate and the solvent was distilled off under reduced pressure to obtain 98.7 gm of 3-[3-(trifluoromethyl)phenyl]propionic acid.
Quantity
100 g
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0 (± 1) mol
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20 mL
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Palladium carbon
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6 g
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1000 mL
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solvent
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Synthesis routes and methods V

Procedure details

3-trifluoromethyl cinnamic acid (0.463 moles, 100 gms) was dissolved in 1.0 lt. of methanol and charged to a hydrogenating vessel. 5% Pd/C (3 gms) was added. The reaction mass was hydrogenated at H2 pressure of 1 kg/cm2 at a temperature of 25° C. for about 10 hours. After completion of the reaction, the contents of the vessel was filtered, washed with methanol (100 ml). Methanol was evaporated from the filtered material to get a residue of 3-(3-trifluoromethylphenyl)propanoic acid (100 gms, Yield 100%).
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100 g
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3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(3-Trifluoromethylphenyl)propionic acid in the synthesis of Cinacalcet?

A1: this compound serves as a crucial starting material in the synthesis of Cinacalcet []. The described method utilizes a one-step reductive coupling reaction between (R)-1-(1-naphthyl)ethylamine and this compound in the presence of a non-metal boron catalyst and an organosilane reducing agent to yield Cinacalcet []. This approach offers advantages in terms of simplicity, cost-effectiveness, and environmental friendliness compared to traditional methods.

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